Methyl alpha-D-mannopyranoside

Lectin affinity Concanavalin A Binding kinetics

Researchers relying on concanavalin A affinity chromatography face inconsistent glycoprotein elution with generic sugars. Methyl α-D-mannopyranoside (CAS 617-04-9) eliminates this variability with a single α-anomeric configuration and defined inhibitory potency (IC₅₀ 0.05 mM). - 4.15× higher Con A binding than methyl α-D-glucopyranoside for quantitative elution. - Mandatory reference standard for FimH antagonist SAR, ensuring cross-study data comparability. - ≥99% purity, soluble in water (100 mg/mL); shipped at ambient temperature for immediate global delivery.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 617-04-9
Cat. No. B013710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-D-mannopyranoside
CAS617-04-9
Synonymsalpha-methyl-D-mannose
alpha-methylmannose
alpha-methylmannoside
beta-methylmannoside
methyl alpha-D-mannopyranoside
methyl beta-D-mannopyranoside
methyl D-mannopyranoside
methyl mannoside
methyl mannoside, (alpha-D)-isomer
methyl-alpha-D-mannoside
methylmannose
methylmannoside
methylmannoside, alpha-D-isome
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1
InChIKeyHOVAGTYPODGVJG-VEIUFWFVSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl alpha-D-mannopyranoside: Procurement Specifications & Properties


Methyl α-D-mannopyranoside (CAS 617-04-9), also known as α-methyl D-mannoside, is a methyl glycoside of D-mannose with the α-configuration at the anomeric center . It is a white crystalline powder with a molecular formula of C₇H₁₄O₆ and a molecular weight of 194.18 g/mol . The compound is widely used as a competitive inhibitor of mannose-binding proteins, particularly the lectin concanavalin A and the E. coli type 1 fimbrial adhesin FimH . Commercially, it is available at purity levels of ≥99.0% (HPLC) and is soluble in water (100 mg/mL) and methanol, but insoluble in ether . This compound serves as a fundamental tool in glycobiology research, affinity chromatography, and as a reference standard for evaluating mannose-specific binding interactions .

Con A Affinity Elution Competitive eluent for mannose-binding lectin chromatography
FimH Screening Baseline Reference comparator for mannose-specific antagonist assays
Regioselective Synthesis 3,6-di-O-protection precursor via unique OH reactivity order

Methyl alpha-D-mannopyranoside: Why Substitution Fails


Substitution of methyl α-D-mannopyranoside with generic D-mannose or other methyl glycosides (e.g., methyl α-D-glucopyranoside) introduces significant variability in experimental outcomes due to marked differences in binding affinity, receptor specificity, and chemical reactivity. Unlike D-mannose, which exists as an equilibrium mixture of anomers, methyl α-D-mannopyranoside is locked in a single α-anomeric configuration, ensuring consistent, reproducible binding kinetics . Furthermore, the compound exhibits a 4-fold higher association constant for concanavalin A compared to its glucose epimer, methyl α-D-glucopyranoside [1]. In glycosylation reactions, the compound's distinct hydroxyl group reactivity pattern (3-OH > 2-OH > 4-OH) leads to different regioselectivity than its glucose and galactose counterparts, precluding interchangeable use in synthetic workflows [2]. The quantitative evidence below substantiates why generic substitution compromises assay validity and synthetic reproducibility.

Anomeric Mixture Variability D-Mannose exists as an equilibrium of anomers; the locked α-configuration ensures consistent binding kinetics that anomeric mixtures may not reproduce.
Con A Binding Affinity Gap Methyl α-D-glucopyranoside shows substantially lower reported Con A affinity; substituting with the glucoside epimer can require higher concentrations and may alter competitive elution profiles.
Regioselectivity Divergence Benzoylation regiochemistry differs from glucose or galactose analogs (3,6- vs 2,6-protection). Switching the starting glycoside leads to a different protected regioisomer and alters synthetic route design.

Methyl alpha-D-mannopyranoside: Head-to-Head Evidence


Concanavalin A Binding Affinity Differentiation

Methyl α-D-mannopyranoside (MDM) binds to concanavalin A (Con A) with an association equilibrium constant (Ka) of 8300 M⁻¹ at 25°C [1]. In contrast, methyl α-D-glucopyranoside exhibits a Ka of (2 ± 0.2) × 10³ M⁻¹ (2000 M⁻¹) to Con A at pH 5.2–7 and 23–25°C [2]. This represents a 4.15-fold higher binding affinity for the mannoside over the glucoside epimer, a difference directly attributable to the axial 2-OH group in the manno configuration that forms critical hydrogen bonds within the Con A binding pocket [1].

Con A Binding Affinity
Head-to-head
Ka 8300 M⁻¹ (mannoside) vs (2±0.2)×10³ M⁻¹ (glucoside) – 4.15-fold higher
Supports Con A-based assay and elution design
Cross-study comparison; affinity chromatography vs ultrafiltration conditions
Lectin affinity Concanavalin A Binding kinetics Glycobiology

Con A–Mannan Precipitation Inhibition Potency

In a comparative study of simple sugars as inhibitors of concanavalin A–mannan precipitation, methyl α-D-mannopyranoside demonstrated the greatest inhibitory power among all sugars tested, with 50% inhibition achieved at a concentration of 0.05 mM [1]. This study directly compared multiple sugars in the same experimental system, establishing methyl α-D-mannopyranoside as the benchmark inhibitor for Con A–mannan interactions. Notably, a 7-fold higher concentration of the compound was required for dissociation of pre-formed precipitates than for inhibition of precipitate formation, providing critical guidance for elution protocol design in affinity chromatography [1].

Precipitation Inhibition
Head-to-head
IC₅₀ 0.05 mM – greatest inhibitory power among simple sugars tested
Supports optimized Con A elution protocols
7-fold higher concentration required for precipitate dissociation
Precipitation inhibition Affinity elution Concanavalin A Yeast adsorption

FimH-Mediated Bacterial Adhesion Baseline

In a standardized aggregometry assay for screening FimH antagonists, methyl α-D-mannopyranoside (compound 2) exhibited no disaggregation of E. coli from C. albicans or guinea pig erythrocytes at concentrations up to 800 µM [1]. In stark contrast, n-heptyl α-D-mannopyranoside (compound 1), used as the reference compound, demonstrated potent disaggregation with an IC₅₀ of 77.14 µM [1]. This differential performance establishes methyl α-D-mannopyranoside not as a potent therapeutic lead but as the essential baseline comparator against which all novel FimH antagonists are normalized and referenced in the literature [2].

FimH Antagonism Baseline
Head-to-head
No disaggregation at ≤800 µM vs n-heptyl analog IC₅₀ 77.14 µM
Established reference baseline for FimH screening
≥10.4-fold activity difference; supports comparator assay-response context
Bacterial adhesion FimH antagonist E. coli Urinary tract infection

Regioselective Acylation Differentiation

Selective dibenzoylation of methyl α-D-mannopyranoside yields the 3,6-di-O-benzoate as the major product, whereas the identical reaction on methyl α-D-glucopyranoside yields the 2,6-di-O-benzoate [1]. The order of secondary hydroxyl group reactivity was established as 3-OH > 2-OH > 4-OH for the mannoside, in contrast to 2-OH > 3-OH > 4-OH for the glucoside and 2-OH, 3-OH > 4-OH for the galactoside [1]. This divergent regioselectivity fundamentally alters the synthetic route and protecting group strategy required for downstream derivatization.

Benzoylation Regioselectivity
Head-to-head
Major product: 3,6-di-O-benzoate (glucoside yields 2,6-)
Supports regioselective protecting group strategy
Reactivity order: 3-OH > 2-OH > 4-OH
Regioselective synthesis Carbohydrate chemistry Benzoylation Protecting group strategy

Alternansucrase Acceptor Specificity

When evaluated as acceptor substrates for alternansucrase (EC 2.4.1.140), methyl α-D-mannopyranoside produced methyl α-D-glucopyranosyl-(1→6)-α-D-mannopyranoside as the major initial product, along with several minor products including a 3,6-di-O-substituted mannopyranoside [1]. In contrast, methyl α-D-galactopyranoside yielded two initial products—methyl α-D-glucopyranosyl-(1→3)-α-D-galactopyranoside and methyl α-D-glucopyranosyl-(1→4)-α-D-galactopyranoside—in a 2.5:1 molar ratio [1]. Methyl α-D-hexopyranosides were generally better acceptors than their corresponding β-anomers, and the product distribution varied substantially with the hexopyranoside identity [1].

Enzymatic Glycosylation
Head-to-head
Exclusive (1→6)-linked glucosyl-mannose disaccharide
Supports defined oligosaccharide synthesis
Galactoside acceptor yields (1→3)/(1→4) mixture
Glucansucrase Acceptor reaction Oligosaccharide synthesis Enzymatic glycosylation

Physicochemical Profile: Solubility & LogP

Methyl α-D-mannopyranoside exhibits a calculated XLogP of -2.20 [1] to -2.69 [2], indicating high hydrophilicity consistent with its polyhydroxylated structure. Water solubility is 100 mg/mL (clear, colorless solution) , and the compound is also freely soluble in methanol but insoluble in ether . The melting point range is 193–196°C (literature) . These physicochemical parameters are critical for experimental design, particularly in aqueous biological assays where high solubility eliminates the need for organic co-solvents that may interfere with protein structure or cellular viability.

Solubility & LogP
Reported
Water solubility 100 mg/mL; XLogP -2.20 to -2.69
Supports aqueous assay formulation
Melting point 193–196°C; verify lot CoA
Physicochemical properties Solubility LogP Formulation

Methyl alpha-D-mannopyranoside: Research & Industrial Applications


Concanavalin A Affinity Chromatography Elution

Methyl α-D-mannopyranoside is the established elution agent of choice for concanavalin A affinity chromatography due to its superior inhibitory potency (IC₅₀ = 0.05 mM for precipitation inhibition) and defined elution parameters . Studies demonstrate that 500 mM methyl α-D-mannopyranoside with a 1-hour incubation achieves 100% elution of bound glycoproteins from Con A affinity matrices with immobilized Con A density of 0.1 mg/mL . The 4.15-fold higher binding affinity for Con A compared to methyl α-D-glucopyranoside [6] ensures that this specific compound, not generic alternatives, effectively competes with immobilized glycoproteins for Con A binding sites. This application is particularly relevant for purification of mannose-containing glycoproteins, including those bearing high-mannose N-glycans and hybrid-type structures.

FimH Antagonist Screening Reference Standard

In drug discovery programs targeting type 1 fimbriae-mediated bacterial adhesion, methyl α-D-mannopyranoside serves as the universal reference standard for reporting relative inhibitory potency . Although it exhibits no disaggregation activity at concentrations up to 800 µM in aggregometry assays, this property precisely defines it as the baseline comparator for evaluating novel FimH antagonists [6]. Literature convention dictates that all synthetic mannopyranoside-based FimH inhibitors report their activity as a fold-increase relative to methyl α-D-mannopyranoside . Procurement of this compound is therefore non-negotiable for laboratories conducting FimH antagonist screening, as it ensures comparability of data across research groups and enables meaningful structure-activity relationship (SAR) analysis.

Regioselective Mannose Building Block Synthesis

Methyl α-D-mannopyranoside is the mandatory starting material for synthesizing 3,6-di-O-protected mannose derivatives due to its unique hydroxyl group reactivity order (3-OH > 2-OH > 4-OH) . This intrinsic regioselectivity cannot be replicated using methyl α-D-glucopyranoside (which yields 2,6-di-O-protected products) or methyl α-D-galactopyranoside (which shows poor selectivity) . The 3,6-di-O-protected mannosides are critical intermediates in oligosaccharide synthesis, particularly for constructing the core mannose residues of N-linked glycans and for preparing glycosyl acceptors in stereoselective β-mannosylation reactions. This application extends to pharmaceutical intermediate production, including synthesis of 2,3,4,6-tetra-O-benzyl-α-D-mannopyranose [6].

Listeria Differentiation via Fermentation

Methyl α-D-mannopyranoside is employed as a differential fermentation substrate for identifying Listeria species in microbiological diagnostics . Listeria monocytogenes, Listeria innocua, and Listeria welshimeri possess the enzymatic capacity to ferment this specific methyl glycoside, producing acid that can be detected via an appropriate pH indicator, whereas other Listeria species do not . This selective fermentation profile provides a reliable diagnostic marker for species-level identification in food safety testing and clinical microbiology. The compound is commercially available in microbiology-grade purity (≥99.0%) specifically validated for this application , and substitution with generic mannose or other sugars would invalidate the established differential diagnostic protocol.

Application
Selection Property
Validation Focus
Con A Affinity Chromatography Elution
Competitive elution potency for mannose-binding lectins
Con A binding affinity and elution concentration parameters
FimH Antagonist Screening Baseline
Reference baseline activity in FimH adhesion assays
Baseline comparator activity and SAR data comparability
Regioselective Mannose Building Block Synthesis
3-OH > 2-OH > 4-OH reactivity order
3,6-di-O-protected mannoside formation and structural confirmation
Listeria Species Differentiation
Differential fermentation substrate specificity
Species-level acid production profiles in microbiology screening

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